molecular formula C24H23FN6O3 B2399339 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1116060-90-2

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B2399339
CAS No.: 1116060-90-2
M. Wt: 462.485
InChI Key: JCMKRSQYVFHJJB-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,3-a]pyrazinone class, characterized by a fused triazole-pyrazinone core. Key structural features include:

  • Position 2: A 2-oxoethyl chain linked to a 4-(2-fluorophenyl)piperazine moiety. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring improves solubility and bioavailability .

Properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3/c1-17-6-8-18(9-7-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)20-5-3-2-4-19(20)25/h2-11H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKRSQYVFHJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS Number: 913247-58-2) is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

The molecular formula of the compound is C19H22FN3O2, with a molecular weight of 359.46 g/mol. Its structure includes a piperazine moiety and a triazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC19H22FN3O2
Molecular Weight359.46 g/mol
CAS Number913247-58-2
LogP3.82
PSA74.87 Ų

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a study assessing the cytotoxic effects on MDA-MB231 breast cancer cells, the compound displayed an IC50 value of approximately 45 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The compound's piperazine structure suggests potential neuropharmacological activity. Research indicates that it may act as a serotonin receptor modulator, particularly at the 5-HT1A receptor. This modulation could lead to anxiolytic effects.

Research Findings:
A study reported that derivatives of this compound showed varying affinities for the 5-HT1A receptor, with some exhibiting Ki values as low as 412 nM . This suggests potential for developing anxiolytic agents.

Anticonvulsant Activity

Preliminary evaluations also indicate anticonvulsant properties. The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results showed a significant reduction in seizure frequency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Piperazine Moiety : Essential for interaction with neurotransmitter receptors.
  • Triazole Ring : Contributes to anticancer properties through enhanced binding affinity to target proteins.
  • Fluorophenyl Group : Enhances lipophilicity and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-a]pyrazinone scaffold is versatile, with modifications at positions 2 and 8 significantly altering pharmacological profiles. Below is a structural and functional comparison with analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrazinone Derivatives

Compound Name Position 8 Substituent Position 2 Substituent Key Features/Inferences Reference
Target Compound p-tolyloxy 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl Enhanced lipophilicity (methyl group); fluorophenyl may optimize receptor interactions. N/A
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-triazolo[4,3-a]pyrazin-3-one (2-Ethylphenyl)sulfanyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl Sulfanyl group increases electron density; 4-fluorophenyl vs. 2-fluorophenyl alters steric effects.
8-(2-Fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazinone 2-fluoro-4-nitrophenoxy Unspecified Electron-withdrawing nitro group may reduce metabolic stability but enhance reactivity.
2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-triazolo[4,3-a]pyrazin-3-one Piperazin-1-yl 2-fluorobenzyl Benzyl group increases rigidity; piperazine at position 8 may alter target engagement.
8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-triazolo[4,3-a]pyrazin-3-one Amino Phenyl Antioxidant activity inferred from phenolic substituent; amino group enhances solubility.

Key Observations:

Sulfanyl () and benzyl () groups introduce steric bulk, which may hinder or optimize binding depending on the target pocket.

Piperazine Modifications :

  • Fluorophenyl substitution at position 4 () vs. 2 (target compound) alters electronic and steric profiles. The 2-fluorophenyl group may reduce metabolic oxidation compared to para-substituted analogs .
  • Piperazine at position 8 () vs. position 2 (target) shifts the molecule’s polarity and hydrogen-bonding capacity.

Functional Group Impact: Antioxidant derivatives () highlight the scaffold’s adaptability for diverse applications, though the target compound lacks such groups. Adenosine receptor affinity in analogs () suggests the core’s suitability for G-protein-coupled receptor (GPCR) targeting, a plausible pathway for the target compound.

Computational and Pharmacological Insights

  • However, the p-tolyloxy group’s metabolic stability requires experimental validation.

Q & A

Q. What are the typical synthetic routes for preparing this compound, and what are the critical reaction steps?

The synthesis involves multi-step organic reactions, including:

  • Condensation reactions to form the triazolopyrazine core.
  • Substitution reactions to introduce the 4-(2-fluorophenyl)piperazine and p-tolyloxy groups.
  • Fluoroacylation or cyclization steps under controlled conditions (e.g., reflux in THF or dioxane with anhydrous triethylamine) to finalize the structure .
    Key steps :
    • Use of inert atmospheres to prevent oxidation.
    • TLC monitoring (24–48 hours) for reaction completion .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : To verify substituent positions (e.g., aromatic protons at δ 7.35–8.08 ppm for triazolopyrazine derivatives) .
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., C24H24ClN7O2, MW 477.95 for analogous compounds) .
  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1716 cm⁻¹) .
    Data Table :
TechniqueKey Observations (Example)Reference
¹H-NMR (DMSO-d6)δ 1.44 (s, 18H, tBu), δ 7.78 (s, 2H, Ar)
MS[M+H]⁺ at m/z 478.0 (calculated)

Q. How do the functional groups in this compound influence its reactivity?

  • Piperazine moiety : Participates in nucleophilic substitutions (e.g., with benzyl chloride) .
  • Triazolopyrazinone core : Stabilizes electron-deficient regions, enabling electrophilic aromatic substitutions .
  • p-Tolyloxy group : Enhances lipophilicity, affecting solubility in polar solvents .

Q. What solvents are optimal for handling this compound during synthesis and purification?

  • Polar aprotic solvents : DMF or DMSO for dissolution of intermediates .
  • Ether-based solvents : THF or dioxane for cyclization steps .
  • Crystallization : 2-methoxyethanol or ethyl acetate for recrystallization .

Advanced Research Questions

Q. How can researchers optimize reaction yields using Design of Experiments (DoE)?

  • Variables : Temperature, solvent ratio, and catalyst loading.
  • Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions (e.g., 72% yield at 80°C in dioxane vs. 55% in THF) .
  • Case study : Flow-chemistry approaches improve reproducibility for similar triazolopyrazine derivatives .

Q. How to resolve contradictions in reported synthetic methods (e.g., solvent choice)?

  • Comparative analysis : Test THF (dielectric constant 7.6) vs. dioxane (dielectric constant 2.2) for reaction kinetics.
  • Mechanistic insights : Lower-polarity solvents may favor SN2 pathways in piperazine substitutions .

Q. What strategies are recommended for designing pharmacological assays for this compound?

  • Target selection : Prioritize receptors linked to triazolopyrazine derivatives (e.g., adenosine A1/A2A receptors) .
  • Assay conditions :
    • Use radioligand binding assays (e.g., [³H]SCH58261 for adenosine receptors).
    • Validate selectivity via counter-screening against off-target kinases .

Q. How can computational modeling predict this compound’s photophysical or binding properties?

  • DFT calculations : Optimize geometry and HOMO-LUMO gaps to predict fluorescence or charge transfer .
  • Docking studies : Simulate interactions with adenosine receptors using AutoDock Vina (e.g., ΔG = -9.2 kcal/mol for A2A) .

Q. What methods address regioselectivity challenges during substitutions on the triazolopyrazine core?

  • Directing groups : Use electron-withdrawing substituents (e.g., trifluoroacetyl) to guide electrophilic attacks to specific positions .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 85% yield at 150°C vs. 60% conventional) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic (HCl 0.1M): Monitor hydrolysis of the piperazine moiety via HPLC .
    • Thermal (40–60°C): Track decomposition by TLC over 72 hours .

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